molecular formula C17H26ClNO3 B1674949 Levobunolol hydrochloride CAS No. 27912-14-7

Levobunolol hydrochloride

Cat. No. B1674949
CAS RN: 27912-14-7
M. Wt: 327.8 g/mol
InChI Key: DNTDOBSIBZKFCP-YDALLXLXSA-N
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Description

Levobunolol hydrochloride is a noncardioselective beta-adrenoceptor blocking agent used for ophthalmic purposes . It is primarily used to manage ocular hypertension and open-angle glaucoma .


Synthesis Analysis

The synthesis of a Levobunolol-specific molecularly imprinted polymer (MIP) was studied using DFT calculations . The optimal MIP synthesis parameters involve the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent .


Molecular Structure Analysis

The molecular formula of Levobunolol hydrochloride is C17H25NO3 . The average mass is 291.385 Da and the monoisotopic mass is 291.183441 Da .


Chemical Reactions Analysis

Levobunolol is a beta-adrenergic antagonist that is equally effective at β1- and β2-receptor sites . It reduces both elevated and normal intraocular pressure (IOP) in patients with or without glaucoma .


Physical And Chemical Properties Analysis

Levobunolol hydrochloride is soluble in water and methanol and slightly soluble in ethanol . The melting point of Levobunolol hydrochloride is between 209 to 211 °C (408 to 412 °F) .

Scientific Research Applications

Vasodilatory Mechanism on Vascular Smooth Muscle Cells Levobunolol hydrochloride is a beta-adrenergic antagonist primarily used for the treatment of glaucoma, but it has also been shown to increase ocular blood flow. Research into its vasodilatory mechanism reveals that levobunolol induces relaxation in pre-contracted rabbit ciliary artery rings through a concentration-dependent manner without binding to histamine H1 receptors. Its effect is attributed to the blockade of calcium entry through non-voltage-dependent calcium channels and a change in calcium sensitivity of vascular smooth muscle cells, suggesting potential therapeutic benefits beyond intraocular pressure reduction (Dong, Ishikawa, Wu, & Yoshitomi, 2007).

Transdermal Delivery for Antihypertensive Activity Exploring the systemic delivery of Levobunolol via transdermal route showcases its potential in overcoming the challenges posed by its short biological half-life and frequent dosing requirements. Studies indicate that Levobunolol free base exhibits a higher skin permeation potential than its hydrochloride salt, with in vitro skin permeation flux values significantly varying based on the system, suggesting the feasibility of transdermal delivery systems for Levobunolol's sustained antihypertensive effects (Ghosh, Chiao, & Gokhaie, 1992).

Ocular Surface Impact Comparison Research comparing Levobunolol hydrochloride with Timolol maleate on the human ocular surface has shown that Levobunolol does not significantly reduce noninvasive breakup time (NIBUT) of the precorneal tear film, indicating a lesser impact on precorneal tear film stability compared to Timolol. Both drugs significantly decreased tear volume, illustrating their effects on ocular surface parameters which are crucial for the treatment's tolerability and patient comfort (Ishibashi, Yokoi, & Kinoshita, 2003).

Development of In-situ Gels for Glaucoma Treatment The development and optimization of Levobunolol HCl in-situ gels for glaucoma treatment aim to improve therapeutic efficacy by increasing contact time, controlling drug release, and reducing administration frequency. Using polymers like Carbopol940 and HPMC, these gels have shown satisfactory gelling strength, clear visual appearance, and controlled drug release, indicating a promising approach for enhancing Levobunolol's application in glaucoma management (Pandey, 2010).

Safety And Hazards

Levobunolol hydrochloride is harmful if swallowed . It may cause eye irritation, and systemic side effects can occur if the substance reaches the nasal mucosa via the tear duct . These effects include orthostatic hypotension (low blood pressure) and other effects on the heart and circulatory system, breathing problems in people with asthma, and skin symptoms such as itching and aggravation of psoriasis .

properties

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDOBSIBZKFCP-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020777
Record name Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betagan

CAS RN

27912-14-7
Record name Levobunolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27912-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LEVOBUNOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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